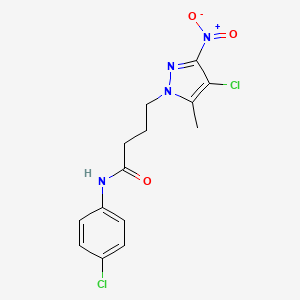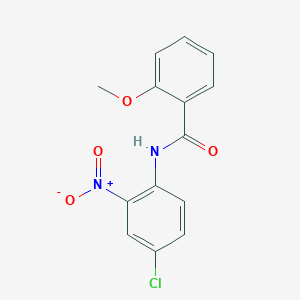![molecular formula C21H13NO4S B5204619 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)
2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate, also known as NDI, is a synthetic compound that has been widely used in scientific research. It is a fluorescent dye that has been used as a probe for various biochemical and physiological studies.
Mécanisme D'action
2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate works by binding to biomolecules and emitting fluorescence when excited by light. The emission of fluorescence can be used to study the binding and localization of biomolecules. 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been shown to have high binding affinity for DNA, RNA, and proteins.
Biochemical and physiological effects:
2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been shown to have minimal effects on the biochemical and physiological properties of biomolecules. It does not interfere with the function of proteins, DNA, or RNA. However, 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate may affect the conformation of biomolecules, which may affect their function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate in lab experiments include its high binding affinity for biomolecules, its ability to emit fluorescence, and its relatively simple synthesis method. However, 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has some limitations, including its potential to affect the conformation of biomolecules and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate in scientific research. One direction is the development of new derivatives of 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate that have improved solubility and binding affinity for biomolecules. Another direction is the use of 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate in live cell imaging studies. 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has the potential to be used as a fluorescent probe for tracking the localization and trafficking of proteins in live cells. Additionally, 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate could be used in the development of new sensors for metal ions and pH.
Méthodes De Synthèse
The synthesis of 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves the reaction of 2-naphthylamine with 2-hydroxybenzaldehyde in the presence of sulfuric acid. The resulting product is then reacted with 2-aminobenzenesulfonic acid and sodium hydroxide to produce 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate. The synthesis of 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been widely used in scientific research as a fluorescent probe for various biochemical and physiological studies. It has been used to study the binding of proteins, DNA, and RNA. 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has also been used to study the localization and trafficking of proteins in cells. In addition, 2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate has been used as a sensor for metal ions and pH.
Propriétés
IUPAC Name |
naphthalen-2-yl 2-oxo-1H-benzo[cd]indole-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4S/c23-21-17-7-3-6-16-19(11-10-18(22-21)20(16)17)27(24,25)26-15-9-8-13-4-1-2-5-14(13)12-15/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBMJPQEUKZGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl 2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)








![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)

![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)